molecular formula C11H23NS B13295837 N-hexylthian-4-amine

N-hexylthian-4-amine

Cat. No.: B13295837
M. Wt: 201.37 g/mol
InChI Key: AKWFMTZIWRFYBW-UHFFFAOYSA-N
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Description

N-hexylthian-4-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms this compound is specifically a tertiary amine, meaning the nitrogen atom is bonded to three carbon-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylthian-4-amine can be achieved through several methods. One common approach involves the alkylation of thian-4-amine with hexyl halides under basic conditions. This reaction typically requires a strong base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to improve reaction rates and selectivity. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-hexylthian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions require a base and are conducted in organic solvents.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: Hexylamine derivatives

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

N-hexylthian-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and other amine derivatives.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-hexylthian-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The compound may also participate in redox reactions, altering the redox state of cellular components and affecting metabolic pathways.

Comparison with Similar Compounds

N-hexylthian-4-amine can be compared with other similar compounds, such as:

    Hexylamine: A primary amine with a simpler structure, lacking the thian-4-amine moiety.

    Thian-4-amine: A secondary amine with a different alkyl group compared to this compound.

    N-hexylamine: Another tertiary amine with a different nitrogen substituent.

The uniqueness of this compound lies in its specific combination of the hexyl group and the thian-4-amine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

N-hexylthian-4-amine

InChI

InChI=1S/C11H23NS/c1-2-3-4-5-8-12-11-6-9-13-10-7-11/h11-12H,2-10H2,1H3

InChI Key

AKWFMTZIWRFYBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCSCC1

Origin of Product

United States

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